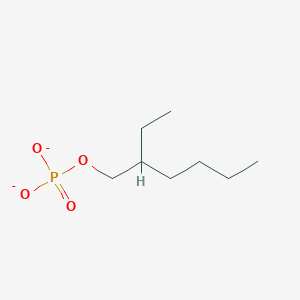

2-Ethylhexyl phosphate (mixed isomers)

Description

The exact mass of the compound 2-Ethylhexyl dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethylhexyl phosphate (mixed isomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylhexyl phosphate (mixed isomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12645-31-7 |

|---|---|

Molecular Formula |

C8H21O5P |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

2-ethylhexan-1-ol;phosphoric acid |

InChI |

InChI=1S/C8H18O.H3O4P/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

FZQYZMODYSBPES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])[O-] |

Other CAS No. |

12645-31-7 |

physical_description |

Liquid; Liquid, Other Solid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Imperative for Purity in Advanced Chemical Separations

An In-Depth Technical Guide to the Synthesis and Purification of High-Purity Di(2-Ethylhexyl) Phosphoric Acid (D2EHPA)

Di(2-ethylhexyl) phosphoric acid, commonly abbreviated as D2EHPA or HDEHP, is a cornerstone organophosphorus compound in the field of hydrometallurgy and chemical separations. With the chemical formula (C₈H₁₇O)₂PO₂H, this acidic extractant is indispensable for the solvent extraction of a vast array of metal ions, most notably uranium, vanadium, and rare-earth elements (REEs).[1][2] Its efficacy stems from its ability to form stable, organo-soluble complexes with metal cations, facilitating their transfer from an aqueous phase to an organic one.[2][3]

However, the performance of D2EHPA in these high-stakes applications is critically dependent on its purity. Commercial-grade D2EHPA often contains a cocktail of impurities—including its mono-ester counterpart (M2EHPA), unreacted alcohols, neutral esters like tri(2-ethylhexyl) phosphate (T2EHP), and various polyphosphate species.[4][5] These contaminants are not inert bystanders; they actively interfere with extraction equilibria, alter phase separation dynamics, and can synergistically or antagonistically affect the target separation, leading to process inefficiencies and compromised product quality.[4] This guide, therefore, provides a comprehensive overview of the synthesis, purification, and analytical validation of D2EHPA, designed for researchers and professionals who require a reagent of the highest fidelity for their work.

Synthetic Pathways to D2EHPA: A Tale of Two Precursors

The industrial production of D2EHPA primarily relies on two main synthetic routes, differentiated by their phosphorus-containing starting material: phosphorus pentoxide (P₄O₁₀) or a phosphorus halide, typically phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).

The Phosphorus Pentoxide Route: Direct Esterification

The most common industrial method involves the direct reaction of phosphorus pentoxide with 2-ethylhexanol.[1][2] This process, while straightforward, inherently produces a mixture of phosphate esters due to the multiple reactive sites on the P₄O₁₀ molecule.

The reaction proceeds in stages:

-

Phosphorus pentoxide reacts with 2-ethylhexanol to form a pyrophosphate intermediate.

-

This intermediate further reacts with additional 2-ethylhexanol to yield a mixture of di(2-ethylhexyl) phosphoric acid (D2EHPA), mono(2-ethylhexyl) phosphoric acid (M2EHPA), and other phosphate esters.[1]

The primary challenge of this route is not the synthesis itself but the subsequent, often complex, purification required to isolate the desired di-ester from the mono- and tri-substituted byproducts.

Caption: Synthesis of D2EHPA via the Phosphorus Pentoxide route.

The Phosphorus Trichloride Route: A Controlled, Multi-Step Approach

An alternative pathway offers greater control over the final product distribution, proceeding through a phosphite intermediate. This three-step process is favored when higher initial purity is desired.[6]

-

Phosphite Formation: Phosphorus trichloride (PCl₃) is reacted with 2-ethylhexanol. Critically, the stoichiometry must be carefully controlled (a molar ratio of 3 moles of alcohol to 1 mole of PCl₃) to produce an intermediate, tri-(2-ethylhexyl) phosphite, which is rapidly dealkylated by the evolved hydrochloric acid (HCl) to form bis-(2-ethylhexyl) hydrogen phosphite (BEHHP).[6]

-

Chlorination: The BEHHP is then chlorinated to produce di-(2-ethylhexyl) phosphorochloridate (DEHPC).

-

Hydrolysis: Finally, the DEHPC is hydrolyzed with water to yield the final D2EHPA product. The amount of water used must be controlled to prevent a side reaction where HCl dealkylates the D2EHPA to the undesirable M2EHPA.[6]

A similar process utilizing phosphorus oxychloride (POCl₃) as the starting material is also employed.[7]

Caption: Controlled synthesis of D2EHPA via the Phosphorus Trichloride route.

The Anatomy of Impurity: Characterizing Contaminants in D2EHPA

Achieving high purity requires a thorough understanding of the potential contaminants. The choice of purification strategy is dictated by the nature of the impurities present in the crude product.

| Impurity | Chemical Name | Formula | Impact on Solvent Extraction Processes |

| M2EHPA | Mono(2-ethylhexyl) phosphoric acid | (C₈H₁₇O)PO(OH)₂ | High aqueous solubility can lead to reagent loss and cause phase separation issues (emulsions). Acts as a strong extractant, altering selectivity.[4] |

| T2EHP | Tri(2-ethylhexyl) phosphate | (C₈H₁₇O)₃PO | A neutral ester that acts as a diluent, reducing the effective concentration of D2EHPA. Can sometimes have synergistic effects.[5][8] |

| Pyrophosphates | Alkylpoly- and pyrophosphates | Varies | Often strong metal extractants that can be difficult to strip, interfering with the overall process chemistry.[4][5] |

| 2-Ethylhexanol | 2-Ethylhexanol | C₈H₁₈O | Unreacted starting material; acts as a modifier that can alter phase behavior and extraction efficiency.[5] |

| Metal Ions | e.g., Ferric Iron (Fe³⁺) | Fe³⁺ | Can form stable complexes with D2EHPA, consuming the reagent and introducing contamination into the final product.[4][9] |

Protocols for Achieving >99% Purity: A Multi-Pronged Approach

No single technique is sufficient to remove the diverse range of impurities from crude D2EHPA. A multi-step purification sequence is mandatory.

Pre-Treatment: Hydrolysis of Polyphosphates

The first step in purification addresses the most troublesome impurities: poly- and pyrophosphates. These compounds can be hydrolyzed to their simpler, more manageable mono- and di-ester components.

Protocol:

-

Combine the crude D2EHPA with a 2 M solution of hydrochloric acid (HCl).

-

Heat the two-phase system to reflux for a minimum of 2 hours with vigorous stirring. The boiling of the aqueous acid phase should be sufficient to ensure adequate mixing.[4]

-

This acid hydrolysis step cleaves the P-O-P bonds in polyphosphate species.[4]

The Copper Salt Precipitation Method

This elegant method leverages the insolubility of the copper(II) salt of D2EHPA to separate it from more soluble impurities.[10] It is particularly effective for removing M2EHPA and neutral, non-acidic contaminants.[9]

Protocol:

-

Dissolve the impure D2EHPA in a suitable organic solvent such as diethyl ether or benzene.[9]

-

Prepare freshly precipitated copper hydroxide. This can be done by adding an aqueous solution of copper sulfate (CuSO₄) to the organic phase, followed by the incremental addition of sodium hydroxide (NaOH) while stirring vigorously.[9]

-

The copper hydroxide reacts in situ with D2EHPA to form the copper(II) di(2-ethylhexyl)phosphate salt, which precipitates from the solution. The addition of a solvent like acetone can be used to further decrease the salt's solubility.[9][11]

-

Separate the precipitated copper salt by filtration and wash it thoroughly with a clean solvent to remove entrained impurities.

-

Resuspend the purified copper salt in a fresh organic solvent and contact it with a dilute mineral acid (e.g., 2 M HCl or HNO₃). This strips the copper ion back into the aqueous phase, regenerating the high-purity D2EHPA in the organic phase.[9][11]

-

Separate the organic phase, wash with deionized water, and remove the solvent under vacuum to yield the purified product.

Caption: Purification workflow using the Copper Salt Precipitation method.

The Oak Ridge National Laboratory (ORNL) Solvent Extraction Method

A highly effective and scalable procedure developed at ORNL provides a robust pathway to D2EHPA with purity exceeding 99.8%.[4] This method systematically removes different classes of impurities through a series of liquid-liquid extraction steps.

Protocol:

-

Saponification: The hydrolyzed crude D2EHPA is neutralized with a stoichiometric amount of 3.5% (w/v) sodium hydroxide (NaOH) solution. This converts the acidic D2EHPA and M2EHPA into their water-soluble sodium salts.[4]

-

Neutral Impurity Extraction: The viscous aqueous solution of sodium di(2-ethylhexyl)phosphate is continuously extracted with a non-polar solvent, such as petroleum ether, for 24 hours. This step removes neutral impurities like T2EHP and unreacted 2-ethylhexanol, which preferentially partition into the organic phase.[4]

-

Re-acidification: The purified aqueous sodium salt solution is acidified with concentrated HCl. This regenerates the water-insoluble D2EHPA, which separates out. The D2EHPA is then dissolved in fresh petroleum ether.[4]

-

M2EHPA Removal: The petroleum ether solution containing D2EHPA is washed five or more times with ethylene glycol. The more polar M2EHPA preferentially partitions into the ethylene glycol phase, leaving the highly pure D2EHPA in the petroleum ether.[4]

-

Final Polishing: The D2EHPA/petroleum ether solution is washed sequentially with 6 M HCl and deionized water. It is then treated with activated carbon to remove colored impurities and anhydrous sodium sulfate to remove residual water.[4]

-

Solvent Removal: The solution is filtered, and the petroleum ether is evaporated under vacuum to yield the final, water-white, high-purity D2EHPA product.[4]

Analytical Validation: The Self-Validating System

Rigorous analytical testing is essential to validate the purity of the final product. A combination of techniques should be employed to provide a complete profile of the material.

| Analytical Technique | Principle & Application | Key Parameters / Observations |

| Potentiometric Titration | A primary method for quantifying acidic components. D2EHPA has one titratable proton, while M2EHPA has two with different pKa values. Titration with a standardized base (e.g., KOH or NaOH) in a solvent like aqueous ethanol or acetone produces a curve with distinct inflection points.[4][5][12] | The volume of titrant to the first inflection point corresponds to the total moles of D2EHPA + M2EHPA. The volume between the first and second points corresponds only to the moles of M2EHPA, allowing for differential quantification.[4][13] For a pure sample, only a single, sharp inflection is observed.[14] |

| FT-IR Spectroscopy | Provides structural confirmation by identifying characteristic functional group vibrations. | Characteristic peaks for D2EHPA include: P=O stretch (~1222-1230 cm⁻¹), P-O-C stretch (~1035 cm⁻¹), and a broad O-H stretch from the hydrogen-bonded dimer (~2300 cm⁻¹).[15][16][17][18] The absence of peaks corresponding to impurities is indicative of high purity. |

| NMR Spectroscopy | ¹H and ³¹P NMR spectroscopy can be used for structural elucidation and to identify and quantify impurities containing phosphorus or unique proton environments.[5][19] | Comparison of signal integrations against a known standard allows for quantitative analysis of D2EHPA and impurities. |

| Near-Infrared (NIR) Spectroscopy | A rapid, non-destructive technique for quantitative determination of D2EHPA concentration in organic solvents, useful for process monitoring.[20] | Requires the development of a robust calibration model using partial least-squares (PLS) regression against samples of known concentration.[20] |

Conclusion: The Foundation of Reliable Separations

The synthesis of high-purity di(2-ethylhexyl) phosphoric acid is a multi-faceted endeavor that extends far beyond a simple chemical reaction. It requires a deliberate choice of synthetic route to minimize byproduct formation, followed by a systematic and chemically rational purification strategy to eliminate residual contaminants. The copper salt precipitation and the comprehensive ORNL solvent extraction methods represent two of the most effective pathways to achieving purities greater than 99%. The ultimate success of any application relying on D2EHPA, from the recovery of critical rare-earth elements to the purification of nuclear materials, is built upon the foundation of this analytical and procedural rigor. Only through such a self-validating system of synthesis, purification, and analysis can researchers and engineers trust that their separation processes will perform with the intended efficiency and selectivity.

References

-

Wikipedia. Di(2-ethylhexyl)phosphoric acid. [Link]

-

Ismail, A., et al. (2015). Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene. Sains Malaysiana. [Link]

-

Partridge, J. A., & Jensen, R. C. (1969). Method for purification of di-(2-ethyl-hexyl) phosphoric acid. SciSpace. [Link]

-

Wang, L., et al. (2020). Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag. Metals. [Link]

-

Schmitt, J. M., & Blake, C. A., Jr. (1964). Purification of Di(2-ethylhexyl)phosphoric Acid. Oak Ridge National Laboratory. [Link]

- Partridge, J. A., & Jensen, R. C. (1972). Method for purification of di-(2-ethyl-hexyl) phosphoric acid. U.S.

-

ResearchGate. FT-IR spectra for pure D2EHPA, loaded organic phase and stripped.... [Link]

-

Rath, P. C., et al. (2017). Solvent extraction of zinc from sulphate leaching solution of a sulphide-oxide sample using D2EHPA and Cyanex 272. Mineral Processing and Extractive Metallurgy Review. [Link]

-

ResearchGate. IR spectrum of D2EHPA (A) and Fe(III)-D2EHPA complex (B). [Link]

-

Reddy, B. R., & Sarma, P. V. R. B. (1993). A rapid titrimetric determination of D2EHPA and M2EHPA. ORE@IMMT. [Link]

-

Ismail, A., et al. (2014). Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions. Key Engineering Materials. [Link]

-

Grymonprez, B., et al. (2024). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions. Separation and Purification Technology. [Link]

- Kayumov, R. R., et al. (2011). Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof.

-

Zheng, R., et al. (2018). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Polymers. [Link]

-

Riaño, S., et al. (2023). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Membranes. [Link]

-

Napier, R. P., et al. (1987). Process for the preparation of dialkyl phosphoric acid. European Patent EP0193853A2. [Link]

-

Guimarães, L. F., & Mansur, M. B. (2019). Competing solvent extraction of calcium and/or nickel with cyanex 272 and/or d2ehpa. Rem: Revista Escola de Minas. [Link]

-

Partridge, J. A., & Jensen, R. C. (1969). Purification of di-(2-ethylhexyl)phosphoric acid by precipitation of copper(II) di-(2-ethylhexyl)phosphate. Journal of Inorganic and Nuclear Chemistry. [Link]

-

ResearchGate. FT-IR spectra of the (A) pure D2EHPA liquid & the Synthesized EEPBs and.... [Link]

- Napier, R. P., et al. (1981). Process for the preparation of dialkyl phosphoric acid.

-

ResearchGate. Results of potentiometric titration of purified D2EHPA. [Link]

-

Issayeva, A., et al. (2023). New Hydrophobic Deep Eutectic Solvent Based on D2EHPA and TOPO: Properties and Application. Engineering Proceedings. [Link]

-

ResearchGate. Extraction-of-cation-mixture-with-Di2-ethylhexyl-phosphoric-acid-immobilized-on-amberlite-resins.pdf. [Link]

-

Lee, K.-S., et al. (2008). Simple and Rapid Quantitative Determination of Di(2-ethylhexyl)phosphoric Acid Concentration Using Near Infrared Spectroscopy. Bulletin of the Korean Chemical Society. [Link]

-

Quraishi, O., et al. (2019). Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study. Journal of Applied Toxicology. [Link]

-

Riaño, S., et al. (2023). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. PMC. [Link]

-

McDowell, W. J., et al. (1976). Purification of di(2-ethylhexyl)phosphoric acid. Journal of Inorganic and Nuclear Chemistry. [Link]

-

Sadanandam, R., et al. (1993). A study on the preparation of di(2-ethyl hexyl) phosphoric acid. Indian Journal of Technology. [Link]

-

ResearchGate. Stoichiometries and extraction constants of D2EHPA in different diluents. [Link]

-

Shanghai Qilang Industrial Co., Ltd. (2023). D2EHPA metal solvent extractant introduction. [Link]

-

Heavy Water Board, Government of India. (2019). Di-(2-Ethyl Hexyl) Phosphoric Acid (D2EHPA). [Link]

-

Bernard, L., et al. (2018). Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. High-Purity D2EHPA Extractant - Leading Chemical Supplier [lyzhongdachem.com]

- 3. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 4. osti.gov [osti.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. EP0033999A1 - Process for the preparation of dialkyl phosphoric acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. scispace.com [scispace.com]

- 12. A RAPID TITRIMETRIC DETERMINATION OF D2EHPA AND M2EHPA [ore.immt.res.in]

- 13. Potentiometric titration to measure Purity for Di-(2-ethylhexyl)phosphate acid (D2EHPA or P204) – www.lyzhongdachem.com [lyzhongdachem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sciforum.net [sciforum.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Chemical Architecture and Extraction Dynamics of 2-Ethylhexyl Phosphate Isomers: A Technical Guide

Executive Summary

The 2-ethylhexyl phosphate family comprises a critical class of organophosphorus compounds widely utilized in hydrometallurgy, nuclear fuel reprocessing, and materials science. Depending on the degree of esterification of the central phosphoric acid core, these isomers—Mono-(2-ethylhexyl) phosphoric acid (H2MEHP) , Di-(2-ethylhexyl) phosphoric acid (D2EHPA) , and Tris-(2-ethylhexyl) phosphate (TEHP) —exhibit drastically different physicochemical behaviors[1][2].

For drug development professionals and separation scientists, understanding the structural nuances, acid dissociation constants (pKa), and dimerization kinetics of these isomers is paramount. This whitepaper synthesizes the fundamental chemical properties of 2-ethylhexyl phosphate isomers and provides field-proven, self-validating protocols for their purification and application in liquid-liquid extraction.

Structural and Physicochemical Profiling

The degree of 2-ethylhexyl substitution directly dictates the hydrophobicity, acidity, and coordinating ability of the molecule.

-

Mono-(2-ethylhexyl) phosphoric acid (H2MEHP): As a monoalkyl ester, H2MEHP possesses two acidic protons. It is a stronger acid than its dialkyl counterpart (pKa ~ 2.1–2.3) and exhibits higher aqueous solubility[3][4]. In solvent extraction, it acts as a powerful cation exchanger but often suffers from poor selectivity and a tendency to form intractable polymeric emulsions (third phases) with transition metals[5].

-

Di-(2-ethylhexyl) phosphoric acid (D2EHPA / HDEHP): The undisputed workhorse of the group. D2EHPA contains a single acidic proton (pKa ~ 1.47) and is highly lipophilic[6][7]. It is the primary extractant used in the "Dapex procedure" for uranium and rare earth element (REE) recovery[1].

-

Tris-(2-ethylhexyl) phosphate (TEHP): A fully esterified, neutral molecule. Lacking acidic protons, TEHP cannot function as an ion exchanger. Instead, it operates via a solvating mechanism. It is highly viscous, exceptionally hydrophobic, and widely used as a plasticizer, flame retardant, and supported liquid membrane in microextraction systems[2][8].

Table 1: Comparative Physicochemical Properties

| Property | Mono-(2-ethylhexyl) phosphoric acid (H2MEHP) | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Tris-(2-ethylhexyl) phosphate (TEHP) |

| CAS Number | 1070-03-7[3] | 298-07-7 | 78-42-2[9] |

| Molecular Weight | 210.21 g/mol [3] | 322.43 g/mol [1] | 434.64 g/mol [2] |

| LogP (Octanol/Water) | 1.60[3] | 2.67 - 2.88[7][10] | 8.90[9] |

| pKa | ~ 2.1 - 2.3[4] | 1.47 - 2.79[7][11] | N/A (Neutral) |

| Density (at 20-25°C) | ~ 1.02 g/mL | 0.965 - 0.976 g/mL[1] | 0.926 g/mL[9] |

| Primary Extraction Mode | Cation Exchange | Cation Exchange | Solvation / Carrier[8] |

Mechanistic Insights: Dimerization and Metal Extraction Dynamics

The efficacy of D2EHPA in solvent extraction is intrinsically linked to its structural thermodynamics in non-polar diluents (e.g., kerosene, hexane).

The Causality of Dimerization

In non-polar environments lacking competing hydrogen-bond donors or acceptors, D2EHPA minimizes its free energy by forming stable, hydrogen-bonded dimers ( H2A2 )[1][12]. The phosphoryl oxygen ( P=O ) of one molecule acts as a hydrogen bond acceptor for the hydroxyl group ( P−OH ) of another. This dimerization creates a highly hydrophobic outer shell with a pre-organized, negatively charged inner cavity upon deprotonation, ideal for encapsulating multivalent metal cations.

The Ion-Exchange Mechanism

The extraction of a metal cation ( Mn+ ) by D2EHPA is an equilibrium-driven ion-exchange process governed by the aqueous pH:

M(aq)n++n(H2A2)(org)⇌M(HA2)n(org)+nH(aq)+

The pH Dependency: Because the pKa of D2EHPA is approximately 1.47, the molecule remains largely undissociated at highly acidic pH levels (< 1.5)[7][11].

-

Extraction: Raising the pH (e.g., pH 2.5) neutralizes the released protons, shifting the equilibrium to the right and driving the metal into the organic phase[13].

-

Stripping: Conversely, contacting the loaded organic phase with a highly concentrated acid (e.g., 1 M HCl) floods the system with protons, shifting the equilibrium to the left, thereby releasing the metal back into the aqueous phase and regenerating the D2EHPA dimer[13].

Dimerization and ion-exchange mechanism of D2EHPA in solvent extraction.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Purification of D2EHPA via Copper(II) Precipitation

Commercial D2EHPA is synthesized via the reaction of phosphorus pentoxide with 2-ethylhexanol, which inevitably produces a mixture of mono-, di-, and trisubstituted phosphates[1]. H2MEHP contamination drastically alters extraction kinetics and promotes third-phase (emulsion) formation[11]. This protocol isolates pure D2EHPA using differential copper coordination.

Step-by-Step Methodology:

-

Preparation: Dissolve 50 g of commercial D2EHPA (containing H2MEHP impurities) in 500 mL of a non-polar solvent (e.g., toluene or hexane).

-

Copper Contact: Vigorously mix the organic phase with an equal volume of 0.5 M aqueous Copper(II) sulfate ( CuSO4 ) solution for 60 minutes.

-

Phase Segregation: Allow the phases to separate.

-

Causality: D2EHPA forms a highly lipophilic Cu(DEHP)2 complex that remains soluble in the organic phase. H2MEHP forms a rigid, polymeric copper complex that precipitates as a solid at the aqueous-organic interface.

-

-

Filtration: Filter the biphasic mixture through a coarse glass frit to remove the solid H2MEHP-copper polymer.

-

Acid Stripping (Self-Validation): Contact the deep blue organic filtrate with 2 M HCl in a separatory funnel. The organic phase will turn colorless as the Cu(II) is stripped into the aqueous phase. Repeat until the aqueous strip solution tests negative for copper (via ammonia colorimetric test).

-

Recovery: Wash the organic phase with deionized water until the pH is neutral, then evaporate the solvent under reduced pressure to yield >98% pure D2EHPA.

Workflow for the separation of mono- and di-isomers using Cu(II) precipitation.

Protocol 2: Liquid-Liquid Extraction of Indium(III) using D2EHPA

This protocol outlines the recovery of Indium—a critical component in LCD waste—validating the pH-dependent extraction mechanics[13].

Step-by-Step Methodology:

-

Organic Phase Preparation: Prepare a 0.1 M solution of purified D2EHPA in kerosene.

-

Aqueous Feed Preparation: Prepare an aqueous solution containing In3+ (e.g., 100 mg/L) in a sulfate matrix. Adjust the pH strictly to 1.5 using dilute H2SO4 or NaOH .

-

Equilibration: Combine equal volumes (O:A ratio = 1:1) of the organic and aqueous phases in a separation funnel. Agitate mechanically at 1500 rpm for 15 minutes at 293 K[13].

-

Phase Separation: Allow 10 minutes for phase disengagement. Collect the aqueous raffinate.

-

Mass Balance Validation: Analyze the aqueous raffinate using ICP-OES. Calculate the extraction efficiency ( E% ). To ensure no metal is lost to third-phase precipitation, strip the organic phase with 1 M HCl and analyze the strip liquor. The sum of Indium in the raffinate and strip liquor must equal the initial feed concentration.

Conclusion

The 2-ethylhexyl phosphate isomers demonstrate how minor structural variations—specifically the number of esterified alkyl chains—can fundamentally alter a molecule's thermodynamic behavior, acidity, and industrial utility. While TEHP serves as a robust, neutral plasticizer and membrane solvent, the precise pKa and dimerization kinetics of D2EHPA make it an irreplaceable tool in modern hydrometallurgy and critical metal recovery.

References

-

PubChem. "Di-(2-ethylhexyl) phosphoric acid | C16H35O4P | CID 9275". National Center for Biotechnology Information.[Link]

-

Wikipedia. "Di(2-ethylhexyl)phosphoric acid".[Link]

-

PubChem. "2-Ethylhexyl dihydrogen phosphate | C8H19O4P | CID 14050". National Center for Biotechnology Information.[Link]

-

MDPI. "Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance".[Link]

-

ENvironmental inFOrmation. "Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP)". [Link]

-

Chalmers Publication Library. "Optimization of Indium Recovery and Separation from LCD Waste by Solvent Extraction with Bis(2-ethylhexyl) Phosphate (D2EHPA)". [Link]

-

PubChem. "Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537". National Center for Biotechnology Information.[Link]

-

Wikipedia. "Tris(2-ethylhexyl) phosphate".[Link]

-

PubMed. "Solvent-stir bar microextraction system using pure tris-(2-ethylhexyl) phosphate as supported liquid membrane: A new and efficient design for the extraction of malondialdehyde from biological fluids".[Link]

Sources

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Tris(2-ethylhexyl) phosphate - Wikipedia [en.wikipedia.org]

- 3. 2-Ethylhexyl dihydrogen phosphate | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]

- 8. Solvent-stir bar microextraction system using pure tris-(2-ethylhexyl) phosphate as supported liquid membrane: A new and efficient design for the extraction of malondialdehyde from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. publications.lib.chalmers.se [publications.lib.chalmers.se]

An In-depth Technical Guide to the Toxicological Profile of Tris(2-ethylhexyl) Phosphate (TEHP)

This guide provides a comprehensive toxicological profile of Tris(2-ethylhexyl) phosphate (TEHP), a widely used plasticizer and flame retardant. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the potential health and environmental effects of this compound.

Introduction and Applications

Tris(2-ethylhexyl) phosphate, also known as trioctyl phosphate (TOP), is an organophosphate compound with the chemical formula C24H51O4P.[1] It is a colorless to pale yellow, odorless, and viscous liquid.[1] TEHP's primary applications stem from its properties as a plasticizer and flame retardant.[2] It is frequently used in the manufacturing of polyvinyl chloride (PVC), synthetic rubbers, and cellulose-based polymers to enhance flexibility, durability, and resistance to low temperatures.[3] Its flame-retardant properties make it a valuable component in hydraulic fluids, lubricants, and coatings. Additionally, TEHP is utilized as a solvent in various industrial processes, including the production of hydrogen peroxide and as a carrier for pigments and dyes.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of TEHP is fundamental to assessing its toxicological and environmental behavior.

| Property | Value | Source |

| CAS Number | 78-42-2 | [6][7] |

| Molecular Formula | C24H51O4P | [1][6] |

| Molecular Weight | 434.63 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~370°C (decomposes) | [1] |

| Melting Point | -70°C | [9] |

| Vapor Pressure | 2.1 mmHg (20°C) | [6] |

| Water Solubility | Insoluble | [9][10] |

| Log Kow | 4.23 | [11] |

| Density | 0.920 – 0.926 g/cm³ at 20°C | [3] |

These properties, particularly its low water solubility and high octanol-water partition coefficient (Log Kow), suggest a potential for bioaccumulation in organisms and partitioning to soil and sediment in the environment.[10][11]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The route of exposure significantly influences the absorption of TEHP. Occupational exposure can occur through inhalation and dermal contact, while the general population may be exposed through the ingestion of contaminated food and water or dermal contact with products containing TEHP.[12]

Once absorbed, the lipophilic nature of TEHP facilitates its distribution to various tissues. While specific data on TEHP's metabolism is limited, organophosphate esters are generally metabolized through hydrolysis by esterases or oxidation by cytochrome P450 enzymes. The resulting metabolites are typically more water-soluble, facilitating their excretion.

Toxicological Endpoints

Acute Toxicity

TEHP exhibits low acute toxicity. However, it is considered a hazardous substance and can be harmful by inhalation and irritating to the eyes and skin.[10] Repeated or prolonged skin contact may lead to dryness and cracking.[10]

Carcinogenicity

Long-term studies in animal models have provided some evidence of the carcinogenic potential of TEHP. A 103-week gavage study in B6C3F1 mice showed an increase in hepatocellular carcinomas in females.[12] In male F344/N rats, the same study duration revealed increases in adrenal pheochromocytomas and thyroid follicular cell tumors.[12] Notably, a rare malignant mixed salivary gland tumor was observed in high-dose male rats.[12] No cancer epidemiology studies in humans have been identified.[12]

Genotoxicity

The genotoxicity of TEHP has been evaluated in various assays. Further research is needed to fully elucidate its potential to cause genetic damage.

Reproductive and Developmental Toxicity

Concerns have been raised about the potential endocrine-disrupting properties of TEHP.[13] Endocrine disruptors can interfere with hormonal systems, potentially leading to developmental and reproductive abnormalities.[13] Studies have indicated that TEHP may have adverse effects on aquatic organisms, including reproductive inhibition in crustaceans.[11]

Neurotoxicity

While organophosphate compounds are often associated with neurotoxicity, specific data on the neurotoxic effects of TEHP are not as well-established as for some other organophosphates.

Environmental Fate and Ecotoxicology

TEHP's low water solubility and high Log Kow indicate that if released into the environment, it will predominantly partition to soil and sediment.[10][11] It is considered persistent in the environment and has a high bioaccumulation factor.[4]

Ecotoxicity Data

| Organism | Test | Endpoint | Value | Source |

| Daphnia magna (Crustacean) | 48-hour Acute | EC50 (swimming inhibition) | 130 µg/L | [11] |

| Pimephales promelas (Fathead Minnow) | 96-hour Acute | LC50 | >130 µg/L | [11] |

| Daphnia magna (Crustacean) | 21-day Chronic | NOEC (reproductive inhibition) | 1,000 µg/L | [11] |

The predicted no-effect concentration (PNEC) for aquatic organisms has been estimated to be 1.3 µg/L, based on acute toxicity data.[11] Current environmental levels in some regions, such as the Baltic Sea, have been reported to exceed these threshold values, indicating a potential risk to aquatic ecosystems.[13]

Experimental Protocols

Assessment of Acute Dermal Toxicity (OECD 402)

This protocol is a standard method for evaluating the acute toxic effects of a substance applied to the skin.

Methodology:

-

Animal Selection: Healthy young adult rats (200-300g) are used.

-

Dose Preparation: The test substance (TEHP) is prepared at the desired concentration.

-

Application: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals. A dose of 2000 mg/kg body weight is applied to a small area (approximately 10% of the total body surface area).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Diagram of Experimental Workflow:

Caption: Workflow for OECD 402 Acute Dermal Toxicity Study.

Risk Assessment and Regulatory Status

TEHP is subject to regulatory evaluation in various regions due to its potential environmental and health risks. For instance, it is registered under the EU's REACH legislation, and its environmental risks have been assessed by agencies such as the Australian Industrial Chemicals Introduction Scheme (AICIS).[13] The potential for TEHP to be an endocrine disruptor is an area of ongoing investigation and regulatory interest.[13]

Conclusion

Tris(2-ethylhexyl) phosphate is a commercially important chemical with a complex toxicological profile. While it exhibits low acute toxicity, there are concerns regarding its potential carcinogenicity and endocrine-disrupting effects. Its persistence and bioaccumulation potential in the environment necessitate careful management of its use and disposal to minimize risks to ecosystems and human health. Further research is warranted to fully characterize its long-term health effects and to develop safer alternatives where feasible.

References

-

Tris(2-ethylhexyl) phosphate - Wikipedia. [Link]

-

Tris(2-Ethylhexyl) Phosphate - OEHHA. [Link]

-

Tris(2-ethylhexyl) phosphate (TOP) - Enke Chemical. [Link]

-

TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya. [Link]

-

TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya. [Link]

-

Tris(2-ethylhexyl) phosphate (TEHP) | Endocrine Disruptor List. [Link]

-

Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem. [Link]

-

Tris(2-ethylhexyl)phosphate 1, 25 mL - MP Biomedicals. [Link]

-

Tris(2-ethylhexyl) phosphate Chemical Substances Control Law Reference No.: 2-2000 (Trialkyl [C=1. [Link]

-

2-Ethylhexyl phosphates - Draft evaluation statement - 15 April 2024 - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Tris(2-ethylhexyl) phosphate (TEHP) - HELCOM. [Link].pdf)

Sources

- 1. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 78-42-2: Phosphoric acid, tris(2-ethylhexyl) ester [cymitquimica.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Tris(2-ethylhexyl) phosphate - Wikipedia [en.wikipedia.org]

- 5. enke-chem.com [enke-chem.com]

- 6. 磷酸三(2-乙基己基)酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tris(2-ethylhexyl) phosphate (TEHP) | Endocrine Disruptor List [edlists.org]

- 8. mpbio.com [mpbio.com]

- 9. Tris(2-ethylhexyl) phosphate(78-42-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. env.go.jp [env.go.jp]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. helcom.fi [helcom.fi]

Environmental Fate and Degradation of D2EHPA: A Comprehensive Technical Guide

As a Senior Application Scientist specializing in environmental chemistry and hydrometallurgical extractants, I frequently encounter the challenge of managing the end-of-life fate of complex organophosphates. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is an extensively utilized extractant in solvent extraction processes and a critical carrier in polymer inclusion membranes[1]. However, its robust chemical stability—the very trait that makes it industrially valuable—poses significant challenges for environmental degradation.

This whitepaper synthesizes the physicochemical profiling, degradation mechanisms, and self-validating analytical protocols required to accurately assess the environmental fate of D2EHPA.

Physicochemical Profiling & Environmental Partitioning

Understanding the environmental trajectory of D2EHPA requires a deep dive into its physicochemical parameters. The molecule's behavior is a tug-of-war between its highly polar phosphate head and its bulky, lipophilic 2-ethylhexyl tails.

With an estimated pKa of 1.47, D2EHPA exists predominantly in its anionic form under typical environmental pH conditions[2]. While this ionization theoretically enhances aqueous solubility, the compound exhibits an estimated soil organic carbon-water partitioning coefficient (Koc) of 1.7 × 10⁴[2]. Causality in the field: This high Koc dictates that once D2EHPA enters an aquatic system, it will not remain dissolved in the water column; rather, it will rapidly and strongly adsorb to suspended particulate matter and sediment matrices, rendering it highly immobile in soil[2].

Table 1: Key Physicochemical and Environmental Fate Parameters

| Parameter | Value | Environmental Implication | Reference |

| Molecular Weight | 322.42 g/mol | Bulky, sterically hindered structure retards enzymatic cleavage. | [2],[3] |

| pKa | 1.47 | Exists primarily as an anion at environmental pH, preventing volatilization from water. | [2] |

| Vapor Pressure | 4.7 × 10⁻⁸ mm Hg (25 °C) | Exists solely in the particulate phase in the ambient atmosphere. | [2] |

| Soil Adsorption (Koc) | 1.7 × 10⁴ | Highly immobile in soil; strongly partitions to sediment matrices. | [2] |

| Bioconcentration (BCF) | 1.0 – 6.0 (Carp) | Low bioaccumulation potential due to ionization preventing lipid partitioning. | [2] |

| Biodegradability | 0–17% BOD (28 days) | Highly recalcitrant in aquatic environments under standard MITI testing. | [2] |

Mechanistic Pathways of Degradation

The degradation of D2EHPA is notoriously slow, governed by specific abiotic and biotic limitations.

Atmospheric Photodegradation

Because of its extremely low vapor pressure, any D2EHPA that enters the atmosphere will partition into the particulate phase[2]. Here, it is not susceptible to direct photolysis by sunlight (as it lacks chromophores that absorb at >290 nm), but it does undergo indirect photodegradation via hydroxyl radical attack. Atmospheric models estimate a half-life of approximately 5.9 hours at a concentration of 5 × 10⁵ hydroxyl radicals per cm³[2].

Aqueous Hydrolysis

From a structural standpoint, the ester linkages in D2EHPA are theoretically susceptible to hydrolytic cleavage. However, the branched 2-ethylhexyl chains provide massive steric hindrance, shielding the phosphorus center from nucleophilic attack by water. For context, the structurally simpler analog, dimethyl phosphoric acid, exhibits a hydrolysis half-life of 2.4 days at 100 °C in neutral solutions[3]. Increasing the carbon chain length, as seen in D2EHPA, significantly retards this rate, meaning abiotic hydrolysis at ambient environmental temperatures is negligible[2],[3].

Microbial Biodegradation

Biologically, D2EHPA is highly recalcitrant. The lack of specific microbial esterases capable of bypassing the steric hindrance of the branched alkyl chains limits primary degradation. In standardized Japanese MITI tests, D2EHPA reached only 0–17% of its theoretical Biological Oxygen Demand (BOD) over a 4-week period, confirming that it does not biodegrade rapidly in aquatic environments[2].

Fig 1: Environmental partitioning and degradation pathways of D2EHPA across primary matrices.

Experimental Protocol: Assessing D2EHPA Biodegradation

To rigorously evaluate the biological degradation of D2EHPA, a modified MITI respirometric workflow is employed[2]. As an application scientist, I design this protocol as a self-validating system : it uses differential oxygen uptake and mass balance to unequivocally distinguish true biotic mineralization from abiotic losses (like irreversible sorption).

System Causality and Design

-

Inoculum Standardization: Activated sludge is standardized to exactly 30 mg/L suspended solids[2]. Causality: This specific concentration provides a robust, diverse microbial consortium without overwhelming the system. Too much biomass would lead to rapid non-specific substrate adsorption, falsely mimicking biodegradation.

-

Substrate Spiking: D2EHPA is introduced at a high concentration of 100 mg/L[2]. Causality: This ensures that oxygen depletion (BOD) is strictly a function of the test compound's mineralization, rising clearly above the background endogenous respiration of the sludge.

Step-by-Step Methodology

Step 1: Preparation of the Test Matrix Harvest mixed liquor from a domestic wastewater treatment plant. Wash and resuspend the sludge in a mineral nutrient medium (pH 7.4) to achieve the target 30 mg/L concentration[2].

Step 2: Establishment of Self-Validating Controls Set up the following parallel closed-system respirometer flasks:

-

Test Flask: 30 mg/L sludge + 100 mg/L D2EHPA[2].

-

Abiotic Control: Autoclaved sludge (sterilized) + 100 mg/L D2EHPA. Causality: Quantifies abiotic losses, ensuring that any drop in parent compound concentration isn't just spontaneous hydrolysis or physical binding to dead biomass.

-

Toxicity Control: 30 mg/L sludge + 100 mg/L D2EHPA + 100 mg/L Sodium Acetate. Causality: Validates that the low degradation of D2EHPA (0-17% BOD)[2] is due to its structural recalcitrance, not because it exerts acute antimicrobial toxicity that kills the sludge.

Step 3: Continuous Respirometric Monitoring Incubate all flasks at 25 °C in the dark for 28 days. Continuously monitor BOD via pressure drop in the headspace as evolved CO2 is absorbed by a soda-lime trap.

Step 4: Endpoint Mass Balance (LC-MS/MS) On Day 28, extract the remaining aqueous phase and biomass using a methanol/acetonitrile solvent mixture. Quantify residual D2EHPA via LC-MS/MS. Causality: Comparing the BOD curve to the physical disappearance of the parent compound confirms whether the observed 0–17% degradation[2] represents mere partial cleavage (primary degradation) or complete mineralization.

Fig 2: Self-validating 28-day respirometric workflow for D2EHPA biodegradation assessment.

Ecotoxicology and Bioconcentration Potential

Despite its extreme environmental persistence and recalcitrance to degradation, D2EHPA presents a surprisingly low risk for bioaccumulation. In a 6-week exposure study utilizing carp, the measured Bioconcentration Factor (BCF) ranged from only 1.0 to 6.0[2].

From a toxicological standpoint, this is a direct result of its pKa (1.47)[2]. Because the molecule is almost entirely ionized at physiological pH, it cannot easily partition into the neutral lipid compartments of aquatic organisms. The anionic charge facilitates rapid renal or branchial excretion, preventing the biomagnification typically associated with long-chain, persistent organic pollutants.

References

-

Bis(2-ethylhexyl) phosphate - Echemi Source: echemi.com URL:2

-

Recent Developments in Polymer Inclusion Membranes: Advances in Selectivity, Structural Integrity, Environmental Applications and Sustainable Fabrication - PMC Source: nih.gov URL:1

-

Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem Source: nih.gov URL:3

Sources

- 1. Recent Developments in Polymer Inclusion Membranes: Advances in Selectivity, Structural Integrity, Environmental Applications and Sustainable Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tris(2-ethylhexyl) Phosphate (TEHP): Dual-Phase Flame Retardation Mechanisms and Toxicological Implications for Polymeric Materials

Executive Summary

Tris(2-ethylhexyl) phosphate (TEHP) is a high-production-volume organophosphorus compound extensively utilized as a flame retardant and plasticizer in flexible polyvinyl chloride (PVC), natural rubber, and polyurethane matrices[1][2]. While its primary utility lies in polymer science and fire safety, the migration of TEHP from polymeric medical devices, pharmaceutical packaging, and laboratory tubing necessitates rigorous toxicological profiling by drug development professionals[3][4]. This whitepaper synthesizes the dual-phase flame retardant mechanism of TEHP, details the self-validating experimental protocols used to quantify its efficacy, and explores its cyto-genotoxic pathways to provide a comprehensive guide for researchers and safety assessors.

Introduction: The Intersection of Polymer Science and Biocompatibility

TEHP (EINECS 246-889-0) functions primarily to inhibit or delay the combustion of materials, thereby reducing the risk of fire ignition and propagation[1]. Unlike legacy halogenated flame retardants that release highly toxic and corrosive by-products during combustion, phosphate-based flame retardants like TEHP offer a more sustainable, halogen-free alternative[2][5]. However, because TEHP is an additive rather than a reactive plasticizer, it is prone to leaching into surrounding environments or biological fluids. For drug development professionals and toxicologists, understanding both how TEHP alters the thermal degradation of polymers and how it interacts with human cellular pathways is critical for evaluating the biocompatibility of medical-grade polymers[4][6].

Core Mechanism of Action: Flame Retardation

The flame retardant efficacy of TEHP is not driven by a singular reaction but by a synergistic, dual-action mechanism operating simultaneously in the condensed (solid) and gas phases during a fire[1].

2.1 Condensed-Phase Mechanism (Solid State)

In the condensed phase, TEHP alters the thermal degradation pathway of the host polymer to prevent the release of flammable volatiles[1].

-

Acid Generation: Upon exposure to elevated temperatures, TEHP undergoes endothermic thermal decomposition to yield phosphoric acid and polyphosphoric acid[1][5].

-

Dehydration and Cross-linking: These acidic species act as potent dehydrating agents. They strip water from the polymer matrix and catalyze extensive cross-linking[1].

-

Char Formation: This cross-linking promotes the rapid formation of a stable, carbonaceous char layer on the polymer's surface[1][5]. This char layer acts as a physical and thermal insulator, shielding the underlying unburned material from the heat flux and physically blocking the escape of combustible gases[1].

2.2 Gas-Phase Mechanism (Vapor State)

Simultaneously, a portion of the TEHP volatilizes into the flame zone, where it interrupts the self-sustaining chemical chain reactions of combustion[1].

-

Radical Release: The thermal decomposition of TEHP in the gas phase releases highly reactive phosphorus-containing radicals, predominantly the phosphoryl radical (PO•)[1][5].

-

Radical Scavenging: High-energy hydrogen (H•) and hydroxyl (OH•) radicals are the primary drivers of flame propagation. The PO• radicals act as scavengers, reacting with and neutralizing these critical H• and OH• species[1][5].

-

Combustion Inhibition: By converting highly reactive radicals into stable, less reactive molecules, the exothermic chain reaction is quenched, leading to a reduction in flame intensity and eventual extinguishment[1].

Dual-phase flame retardant mechanism of TEHP in solid and gas phases.

Experimental Protocols: Validating Flame Retardant Efficacy

To ensure scientific integrity, the evaluation of TEHP requires self-validating protocols that correlate microscopic thermal kinetics with macroscopic fire behavior.

Protocol 3.1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Purpose: To elucidate the thermal decomposition kinetics, char yield, and endothermic transitions of TEHP-treated polymers[1].

-

Sample Preparation: Cryogenically mill the TEHP-treated polymer into fine particles to ensure uniform heat distribution. Weigh exactly 5.0 ± 0.1 mg of the sample into an alumina crucible.

-

Atmosphere Control: Purge the TGA/DSC furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to prevent premature oxidative degradation and isolate thermal decomposition[1].

-

Thermal Ramping: Heat the sample from ambient temperature (25°C) to 800°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Continuously record mass loss (TGA) and heat flow (DSC).

-

Causality & Insight: The onset temperature of mass loss correlates with TEHP decomposition and phosphoric acid release. An endothermic peak in the DSC trace confirms the heat-absorbing nature of the decomposition (cooling effect), while the residual mass at 800°C quantifies the condensed-phase char yield[1][5].

Protocol 3.2: Cone Calorimetry for Flammability Profiling

Purpose: To simulate real-world fire conditions and measure critical flammability parameters such as Heat Release Rate (HRR) and Time to Ignition (TTI)[1].

-

Sample Formatting: Prepare standardized polymer plaques measuring 100 mm × 100 mm × 3 mm.

-

Irradiation: Place the sample horizontally in the cone calorimeter and expose it to a constant external heat flux (typically 35 kW/m² or 50 kW/m²).

-

Measurement: Utilize an oxygen consumption calorimeter to continuously monitor the exhaust gas for O2 depletion, CO/CO2 production, and smoke generation[1].

-

Causality & Insight: A reduction in Peak HRR (pHRR) in TEHP-treated samples directly validates the gas-phase radical scavenging efficiency. Conversely, a prolonged TTI and reduced mass loss rate confirm the protective insulation provided by the condensed-phase char layer[1].

Toxicological Profile: Implications for Drug Development

For pharmaceutical scientists, the migration of TEHP from medical tubing or packaging into biological systems presents significant toxicological challenges. Recent transcriptomic and cyto-genotoxic evaluations have classified TEHP as an endocrine disruptor and a putative hepatocarcinogen[3][4][6].

4.1 Hepatotoxicity and Apoptotic Pathways

In vitro studies utilizing human liver cells (HepG2) have mapped the specific mechanisms by which TEHP induces cell death[4]:

-

Oxidative Stress & Mitochondrial Dysfunction: Exposure to TEHP (≥100 µM) rapidly elevates intracellular reactive oxygen species (ROS) and nitric oxide (NO)[4]. This oxidative stress triggers calcium (Ca++) influx and disrupts the mitochondrial membrane potential (ΔΨm), leading to severe mitochondrial dysfunction[4].

-

Genotoxicity: The oxidative environment causes significant DNA strand breaks, quantifiable via the alkaline comet assay[4][6].

-

Apoptosis Execution: DNA damage activates the P53 tumor suppressor protein. This activation signals the intrinsic apoptotic pathway, triggering Caspase 3 and 9 cascades, arresting the cell cycle in the SubG1 phase, and executing programmed cell death[4].

TEHP-induced cyto-genotoxicity and apoptotic signaling pathway.

Protocol 4.2: In Vitro Cytotoxicity and Genotoxicity Assessment

Purpose: To evaluate the biocompatibility of TEHP-leachates using self-validating cell viability and DNA damage assays[4][6].

-

Cell Culture: Seed HepG2 cells in RPMI-1640 medium. Crucially, conduct the exposure in serum-free medium to prevent serum proteins from binding to the flame retardant and masking its toxicity[4].

-

TEHP Exposure: Expose cells to varying concentrations of TEHP (e.g., 10, 50, 100, 200, 400 µM) dissolved in DMSO (final DMSO <0.1%) for 72 hours in a 5% CO2 incubator at 37°C[4].

-

MTT/NRU Assay (Cytotoxicity): Add Neutral Red (NRU) dye to assess lysosomal integrity, or MTT reagent to assess mitochondrial metabolic activity. A dose-dependent reduction in absorbance validates cytotoxicity[4][6].

-

Alkaline Comet Assay (Genotoxicity): Embed treated cells in agarose on glass slides, lyse the cells, and subject them to alkaline electrophoresis. Quantify the Olive Tail Moment (OTM) using fluorescence microscopy to measure the extent of DNA strand breaks[4][6].

Quantitative Data Summary

The following table synthesizes the critical physical, thermal, and biological metrics associated with TEHP, providing a comparative baseline for material scientists and toxicologists.

| Parameter | Metric / Observation | Scientific Significance |

| Char Yield (TGA) | Increased residual mass at 800°C | Validates condensed-phase barrier formation and dehydration[1][5]. |

| Peak HRR | Significant reduction vs. neat polymer | Indicates effective gas-phase radical scavenging by PO•[1]. |

| HepG2 Cell Survival | 19.68% (at 100 µM TEHP, 72h) | Demonstrates high in vitro hepatotoxicity and lysosomal damage[4]. |

| DNA Damage (OTM) | 4.67-fold increase (at 100 µM TEHP) | Confirms genotoxic strand breaks driven by oxidative stress[4]. |

| Apoptotic Population | 23.1% in SubG1 phase (at 100 µM TEHP) | Validates P53/Caspase-mediated programmed cell death[4]. |

| Endocrine Disruption | High Hazard Score (73-80/100) | Mimics/interferes with hormones, causing reproductive dysfunction[3]. |

Conclusion

Tris(2-ethylhexyl) phosphate (TEHP) represents a highly sophisticated chemical tool in polymer engineering, leveraging a synergistic dual-phase mechanism—char formation in the solid phase and radical scavenging in the gas phase—to suppress combustion effectively. However, its potent efficacy as a flame retardant is counterbalanced by significant toxicological liabilities. As demonstrated by its capacity to induce oxidative stress, mitochondrial dysfunction, and DNA damage in human liver cells, TEHP poses a substantial biocompatibility risk. For researchers and drug development professionals, rigorous adherence to standardized thermal and cyto-genotoxic protocols is imperative to accurately assess the risk-benefit profile of TEHP-containing polymers in sensitive medical and pharmaceutical applications.

References

-

MDPI / NIH. "Cyto-Genotoxic and Transcriptomic Alterations in Human Liver Cells by Tris (2-Ethylhexyl) Phosphate (TEHP): A Putative Hepatocarcinogen".[Link]

-

HELCOM. "Tris(2-ethylhexyl) phosphate (TEHP)". [Link]

-

Express Polymer Letters. "Curing, rheological, mechanical, and flame retardant properties of high thermal-resistant dibutyl phosphate-bound natural rubber". [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. helcom.fi [helcom.fi]

- 4. Cyto-Genotoxic and Transcriptomic Alterations in Human Liver Cells by Tris (2-Ethylhexyl) Phosphate (TEHP): A Putative Hepatocarcinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

fundamental chemistry of 2-ethylhexyl phosphate in solvent extraction

An In-Depth Technical Guide to the Fundamental Chemistry of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA) in Solvent Extraction

Foreword

Di-(2-ethylhexyl) phosphoric acid, ubiquitously known in the field as D2EHPA or HDEHP, stands as one of the most versatile and effective organophosphorus extractants in hydrometallurgy and chemical separations.[1][2] Its application spans the purification of rare-earth elements, the recovery of uranium from ore leachates, and the separation of transition metals like cobalt and nickel.[2][3] This guide provides a deep dive into the core chemical principles governing its function in solvent extraction systems. We will move beyond procedural descriptions to explore the causal relationships behind its behavior, offering researchers and development professionals a foundational understanding for process optimization and innovation.

The Molecular Nature of D2EHPA: From Monomer to Dimer

The efficacy of D2EHPA as an extractant is intrinsically linked to its molecular structure and its behavior in solution. D2EHPA, with the formula (C₈H₁₇O)₂PO₂H, is a diester of phosphoric acid and 2-ethylhexanol.[3] While it exists as a monomer, in the non-polar organic diluents typically used for solvent extraction (e.g., kerosene, hexane, toluene), it predominantly forms a stable, hydrogen-bonded dimer.[3][4]

This dimerization is not a trivial characteristic; it is fundamental to the extraction mechanism. The formation of this eight-membered ring structure pre-organizes the two acidic protons, creating a highly effective chelating geometry that facilitates the capture of metal ions. The equilibrium between the monomeric (HR) and dimeric ((HR)₂) forms is influenced by the polarity of the diluent and temperature.[5] In more polar solvents like 1-octanol, the monomeric form can be more prevalent, which alters the extraction stoichiometry and efficiency.[6]

Caption: Monomer-dimer equilibrium of D2EHPA in organic solvents.

The Core of Extraction: Mechanisms and Stoichiometry

D2EHPA primarily extracts metal cations from an aqueous phase into an organic phase via a cation-exchange mechanism .[7][8] In this process, the acidic proton (H⁺) of the D2EHPA dimer is exchanged for a metal cation (Mⁿ⁺). The overall equilibrium for this reaction can be generalized as:

Mⁿ⁺(aq) + n(HR)₂(org) ⇌ MRₙ(HR)ₙ(org) + nH⁺(aq)

Here, (aq) denotes the aqueous phase and (org) denotes the organic phase. This equilibrium highlights the critical role of pH; the concentration of H⁺ ions in the aqueous phase directly influences the direction of the reaction.

Determining Reaction Stoichiometry: The Power of Slope Analysis

Understanding the precise stoichiometry of the extracted metal-organic complex is paramount for process control. Slope analysis is the quintessential experimental method used for this determination.[9] By measuring the distribution coefficient (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium, under varying conditions, we can elucidate the reaction mechanism.

-

Effect of Extractant Concentration : A plot of log(D) versus log([(HR)₂]) at a constant pH yields a straight line. The slope of this line corresponds to 'n', the number of D2EHPA dimer molecules involved in the complex.[10]

-

Effect of pH : Similarly, a plot of log(D) versus pH at a constant extractant concentration gives a straight line whose slope corresponds to 'n', the number of hydrogen ions released during the reaction.[11]

Consistent results from both analyses provide strong evidence for the proposed stoichiometry. For many divalent metals like Mn(II), the extracted species is MnR₂·2HR, indicating one metal ion complexes with two D2EHPA dimers, releasing two protons.[12] For trivalent lanthanides, the stoichiometry often involves three D2EHPA dimers.

Caption: A simplified workflow of a solvent extraction (SX) circuit.

Synergistic and Antagonistic Systems

The performance of D2EHPA can be modified by mixing it with other extractants.

-

Synergism : This occurs when the extraction efficiency of the mixture is greater than the sum of the individual extractants. For example, mixing D2EHPA with Cyanex 272 can enhance the separation of zinc and manganese. [13]This is often due to the formation of a mixed-ligand complex that is more stable or more organophilic. [14]* Antagonism : This is the opposite effect, where the mixture performs worse than the individual components. Antagonism can occur when the two extractants interact strongly with each other, reducing their availability to extract the metal. In a D2EHPA-Cyanex 272 system for Ca/Ni separation, synergistic effects were observed for calcium while antagonistic effects were seen for nickel, enhancing the separation factor. [15][16]

Standardized Experimental Protocols

Protocol 1: Determination of Extraction Stoichiometry via Slope Analysis

-

Preparation : Prepare a stock solution of the target metal in a suitable aqueous medium (e.g., sulfate or nitrate). Prepare several organic phase solutions of D2EHPA in a non-polar diluent (e.g., kerosene) at varying concentrations (e.g., 0.05 M to 0.5 M).

-

pH Variation Study :

-

For a fixed D2EHPA concentration, pipette equal volumes of the organic and aqueous phases into a series of separation funnels.

-

Adjust the initial pH of the aqueous phase in each funnel to cover a range where extraction varies from ~10% to ~90%. Use dilute acid (e.g., H₂SO₄) and base (e.g., NaOH) for adjustment.

-

Shake each funnel vigorously for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

-

Allow the phases to separate completely. Measure the equilibrium pH of the aqueous phase.

-

Analyze the metal concentration in the aqueous phase using an appropriate technique (e.g., AAS, ICP-OES).

-

Calculate the metal concentration in the organic phase by mass balance.

-

Calculate the distribution coefficient, D = [M]org / [M]aq.

-

Plot log(D) vs. equilibrium pH. The slope of the resulting line is 'n'.

-

-

Extractant Variation Study :

-

Using the various D2EHPA concentrations prepared in step 1, contact each with the aqueous metal stock solution at a constant, optimal pH determined from the previous study.

-

Follow the same equilibration, separation, and analysis steps as above to determine D for each D2EHPA concentration.

-

Plot log(D) vs. log([(HR)₂]). The slope of this line is also 'n'.

-

-

Validation : The stoichiometry of the extracted complex is validated if the slope 'n' is consistent between both experimental series.

Protocol 2: Measurement of Maximum Loading Capacity

-

Preparation : Prepare a known volume and concentration of the D2EHPA organic phase (e.g., 50 mL of 0.2 M D2EHPA in kerosene). Prepare a large volume of the aqueous metal feed solution at a constant, optimal pH for extraction.

-

Initial Contact : Contact the entire volume of the organic phase with an equal volume of the fresh aqueous feed in a large separation funnel.

-

Equilibration and Analysis : Shake to reach equilibrium, allow phases to separate, and collect the aqueous raffinate. Analyze the metal concentration in the raffinate.

-

Calculation of Loading : Calculate the mass of metal extracted into the organic phase during this contact by subtracting the mass of metal in the raffinate from the initial mass in the feed.

-

Repeated Contacts : Discard the raffinate. Contact the same organic phase from the previous step with a fresh, equal volume of the aqueous feed solution.

-

Repeat and Saturate : Repeat steps 3-5. With each contact, the amount of metal extracted will decrease as the organic phase approaches saturation. Continue until the concentration of metal in the raffinate is equal to the concentration in the feed, indicating no further extraction is occurring.

-

Final Calculation : Sum the mass of metal extracted from all contact stages. This total mass represents the maximum loading capacity of the initial volume of the organic phase. Report the result as grams of metal per liter of organic or grams of metal per 100g of extractant. [17]

References

-

Some Physicochemical Properties of (D2EHPA). 1. Distribution, Dimerization, and Acid Dissociation Constants of D2EHPA in a Kerosene/0.10 kmol m-3 (Na+,H+)Cl- System and the Extraction of Mn(II). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Di-2-ethylhexyl phosphoric acid introduction. DZ Reserve. Available at: [Link]

-

Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. Semantic Scholar. Available at: [Link]

-

Di(2-ethylhexyl)phosphoric acid. Wikipedia. Available at: [Link]

-

Physicochemical properties of di-(2-ethylhexyl) phosphoric acid with apolar solvents from ultrasonic studies. ResearchGate. Available at: [Link]

-

Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents. KoreaScience. Available at: [Link]

-

Thermodynamics of the Selective Separation of La(III) and Y(III) from Nitrate Medium by D2EHPA in the Presence of Al(III) and Ca(II) Impurities. ResearchGate. Available at: [Link]

-

Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. MDPI. Available at: [Link]

-

Physico-chemical properties of di-(2-ethylhexyl) phosphoric acid with apolar solvents from ultrasonic studies. Taylor & Francis Online. Available at: [Link]

-

Kinetics of metal extraction using 0.1 M H2SO4 and 0.1 M D2EHPA in kerosene. ResearchGate. Available at: [Link]

-

Physico-chemical properties of di-(2-ethylhexyl) phosphoric acid with apolar solvents from ultrasonic studies. Taylor & Francis Online. Available at: [Link]

-

Selective Stripping of Zr (IV) over Hf (IV) in Loaded D2EHPA Extracted from Strong Sulfuric Acid Solutions. INIS-IAEA. Available at: [Link]

-

Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. SciSpace. Available at: [Link]

-

Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene. Universiti Kebangsaan Malaysia. Available at: [Link]

-

Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. Available at: [Link]

-

Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC. Available at: [Link]

-

Stripping of Fe(III) from D2EHPA using different reagents. Academia.edu. Available at: [Link]

-

Extraction of manganese(II) from acidic buffer medium using D2EHPA and Cyanex 272 as extractants. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Influence of Magnetic Field on the Kinetics of Ho(III) Solvent Extraction Using D2EHPA: A Comprehensive Study. PubMed. Available at: [Link]

-

Kinetics of Rare-Earth Extraction in D2EHPA. Scribd. Available at: [Link]

-

Stripping of Fe(III) from the loaded mixture of D2EHPA and TBP with sulfuric acid containing reducing agents. ResearchGate. Available at: [Link]

-

Thermodynamics of vanadium (V) solvent extraction by mixture of D2EHPA and TBP. ScienceDirect. Available at: [Link]

-

Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. SCIRP. Available at: [Link]

-

Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol. Journal de la Société Chimique de Tunisie. Available at: [Link]

-

Some Physicochemical Properties of (D2EHPA). 1. Distribution, Dimerization, and Acid Dissociation Constants of D2EHPA in a Kerosene/0.10 kmol m-3 (Na+,H+)Cl- System and the Extraction of Mn(II). Industrial & Engineering Chemistry Research. Available at: [Link]

-

Competing solvent extraction of calcium and/or nickel with cyanex 272 and/or d2ehpa. SciELO. Available at: [Link]

-

Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. Lirias. Available at: [Link]

-

Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. MDPI. Available at: [Link]

-

Thermodynamics and mechanism of liquid–liquid extraction of cerium (IV) from sulfuric acid solutions with di‐(2‐ethylhexyl) phosphoric acid (D2EHPA). Bulgarian Chemical Communications. Available at: [Link]

-

D2EHPA Extractant - Premier Metal Extraction Supplier. Zhongda Chemical. Available at: [Link]

-

Loading of Zn(II) in D2EHPA. ResearchGate. Available at: [Link]

-

COMPETING SOLVENT EXTRACTION OF CALCIUM AND/OR NICKEL WITH CYANEX 272 AND/OR D2EHPA. SciELO. Available at: [Link]

-

Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. PMC. Available at: [Link]

-

Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. ScienceDirect. Available at: [Link]

-

Synergistic Effect of D2EHPA and Cyanex 272 on Separation of Zinc and Manganese by Solvent Extraction. Academia.edu. Available at: [Link]

-

Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane at Low Concentrations of Cyanex 272–D2EHPA: Impact of Process Factors and Water Sources. MDPI. Available at: [Link]

-

Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. SCIRP. Available at: [Link]

-

Loading capacity of D2EHPA for Zn. ResearchGate. Available at: [Link]

-

Investigation of aggregation in solvent extraction of lanthanides by acidic extractants (organophosphorus and naphthenic acid). U.S. Geological Survey. Available at: [Link]

-

Thermodynamics of vanadium (V) solvent extraction by mixture of D2EHPA and TBP. ResearchGate. Available at: [Link]

-

Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. MDPI. Available at: [Link]

-

Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. D2EHPA Extractant - Premier Metal Extraction Supplier [lyzhongdachem.com]

- 3. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2 [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. docs.sadrn.com [docs.sadrn.com]

- 12. jocpr.com [jocpr.com]

- 13. (PDF) Synergistic Effect of D2EHPA and Cyanex 272 on Separation of Zinc and Manganese by Solvent Extraction [academia.edu]

- 14. Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane at Low Concentrations of Cyanex 272–D2EHPA: Impact of Process Factors and Water Sources | MDPI [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

Mono-2-Ethylhexyl Phosphate (H2MEHP): Comprehensive Physicochemical Profiling and Application Workflows

Executive Summary

Mono-2-ethylhexyl phosphate (CAS 1070-03-7), frequently abbreviated as H2MEHP to distinguish it from its phthalate counterpart, is a highly versatile organophosphorus compound. As a dibasic acid, it possesses two ionizable protons, giving it distinct coordination chemistry compared to the more ubiquitous monobasic extractant, bis(2-ethylhexyl) phosphoric acid (D2EHPA). In my experience as an application scientist, H2MEHP is a critical reagent in hydrometallurgy, acting as a potent acidic extractant for multivalent metal cations, as well as a high-performance surface-active agent (hydrotrope and penetrant) in industrial formulations[1]. This whitepaper synthesizes the physical properties, thermodynamic behavior, and field-proven experimental protocols for utilizing H2MEHP.

Molecular Identity and Physicochemical Properties

H2MEHP is characterized by a hydrophobic 2-ethylhexyl tail and a highly polar, dibasic phosphate headgroup. This amphiphilic structure dictates its physical behavior, including its tendency to partition at liquid-liquid interfaces and form lipophilic complexes with metal ions.

Below is a consolidated summary of its core physicochemical properties:

| Property | Value | Test Condition / Note |

| Chemical Name | 2-Ethylhexyl dihydrogen phosphate | Also known as Mono(2-ethylhexyl) phosphate[1][2] |

| CAS Number | 1070-03-7 | Validated Registry Number[2] |

| Molecular Formula | C8H19O4P | -[2] |

| Molecular Weight | 210.21 g/mol | -[2] |

| Physical State | Viscous Liquid | Often presents as a brown or colorless liquid[3] |

| Density | 1.127 ± 0.06 g/cm³ | Predicted at 25 °C[2][3] |

| Boiling Point | 321.8 °C | At 760 mmHg[2][4] |

| Flash Point | 130 °C | Combustible liquid[2][3] |

| pKa | 1.93 ± 0.10 | Predicted first dissociation constant[2][3] |

| LogP | 2.65 | Measured at 25 °C and pH 4-9[3] |

| Surface Tension | 30.4 mN/m | Measured at 1 g/L and 20 °C[3] |

Thermodynamic and Mechanistic Behavior

Acid Dissociation and Interfacial Activity

Because H2MEHP is a dibasic acid, its first dissociation constant is relatively strong (pKa ~1.93)[3], while the second proton dissociates at a higher pH. This allows H2MEHP to form diverse stoichiometric complexes with highly charged metal ions. Its LogP of 2.65 and surface tension of 30.4 mN/m indicate strong surfactant properties[3]. In biphasic systems, H2MEHP heavily populates the liquid-liquid boundary layer, making the extraction kinetics highly dependent on interfacial area rather than bulk phase diffusion.

Ion-Exchange Mechanism in Solvent Extraction

When extracting multivalent cations like U(IV) or Cr(III), H2MEHP operates via an interfacial ion-exchange mechanism. For example, the extraction of U(IV) from phosphoric acid using H2MEHP in kerosene yields extracted species of the type UH8n−4X4n [5]. Because the reaction releases protons into the aqueous phase, the extraction efficiency is highly dependent on the aqueous feed's pH.